molecular formula C16H11F3N2O4 B2623923 N-(2H-1,3-benzodioxol-5-yl)-N'-[4-(trifluoromethyl)phenyl]ethanediamide CAS No. 941939-06-6

N-(2H-1,3-benzodioxol-5-yl)-N'-[4-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2623923
CAS No.: 941939-06-6
M. Wt: 352.269
InChI Key: XDILUMZROQKOCI-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-N’-[4-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole ring and a trifluoromethyl-substituted phenyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzodioxole-5-carboxylic acid with 4-(trifluoromethyl)aniline under specific conditions to form the desired product. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-N’-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-N’-[4-(trifluoromethyl)phenyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-benzodioxol-5-yl)-N’-phenylethanediamide: Lacks the trifluoromethyl group, resulting in different chemical properties.

    N-(2H-1,3-benzodioxol-5-yl)-N’-[4-methylphenyl]ethanediamide: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-N’-[4-(trifluoromethyl)phenyl]ethanediamide is unique due to the presence of both the benzodioxole ring and the trifluoromethyl-substituted phenyl group

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O4/c17-16(18,19)9-1-3-10(4-2-9)20-14(22)15(23)21-11-5-6-12-13(7-11)25-8-24-12/h1-7H,8H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDILUMZROQKOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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